molecular formula C14H10F2O2 B7867827 (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Cat. No. B7867827
M. Wt: 248.22 g/mol
InChI Key: ZZGFMDIOCAATSW-UHFFFAOYSA-N
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Patent
US07253165B2

Procedure details

Combine 2,4-difluorobenzoyl chloride (227.8 g, 1.29 mol), anisole (154.2 mL, 1.42 mol) and 1,2-dichloroethane (2.28 L) and cool (−3° C.) under a nitrogen atomosphere. Add aluminum chloride (209.8 g, 1.57 mol) over 45 minutes. The solution color turns from clear to yellow. Pour the reaction mixture over a mixture of ice (1700 g) and concentrated HCl (640 mL) over 2 minutes. The color of the mixture turns from yellow to clear. Separate layers and wash organic layer with 10% potassium carbonate (1600 mL), water (1600 mL), dry (MgSO4), filter and concentrate to give a solid. Stir the solid in heptane (960 mL) and filter to give the title compound as a white solid (258.1 g, 81% Yield): 1H NMR (CDCl3, 200 MHz) δ 3.9 (s, 3H), 6.95 (m, 4H), 7.55 (quar, 1H), 7.8 (d, 2H). Purity by LC/MS (APCl)=100% area, [M+H]+=248 m/e.
Quantity
227.8 g
Type
reactant
Reaction Step One
Quantity
154.2 mL
Type
reactant
Reaction Step One
Quantity
2.28 L
Type
solvent
Reaction Step One
Quantity
209.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1700 g
Type
reactant
Reaction Step Three
Name
Quantity
640 mL
Type
reactant
Reaction Step Three
Quantity
960 mL
Type
solvent
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[C:12]1([O:18][CH3:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>CCCCCCC.ClCCCl>[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([C:15]1[CH:16]=[CH:17][C:12]([O:18][CH3:19])=[CH:13][CH:14]=1)=[O:5] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
227.8 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC(=C1)F
Name
Quantity
154.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
2.28 L
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
209.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice
Quantity
1700 g
Type
reactant
Smiles
Name
Quantity
640 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
960 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour the reaction mixture
WASH
Type
WASH
Details
Separate layers and wash organic layer with 10% potassium carbonate (1600 mL), water (1600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 258.1 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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